molecular formula C8H11I B2788102 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287321-87-1

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2788102
CAS No.: 2287321-87-1
M. Wt: 234.08
InChI Key: OILDZGBEDNSLKZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclic structure, which includes a cyclopropyl group and an iodine atom.

Mechanism of Action

Pharmacokinetics

Bicyclo[1.1.1]pentane (BCP) compounds, including 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane, are known for their high passive permeability, high water solubility, and improved metabolic stability . These properties significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Preparation Methods

The synthesis of 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a series of reactions involving cyclopropanation.

Chemical Reactions Analysis

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Comparison with Similar Compounds

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

    1-Azido-3-iodobicyclo[1.1.1]pentane: Similar in structure but contains an azido group instead of a cyclopropyl group.

    1-Bromo-3-iodobicyclo[1.1.1]pentane: Contains a bromine atom instead of a cyclopropyl group.

    1-Cyclopropyl-3-bromobicyclo[1.1.1]pentane: Similar but with a bromine atom instead of an iodine atom.

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and an iodine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-cyclopropyl-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11I/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILDZGBEDNSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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